Aspercolorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

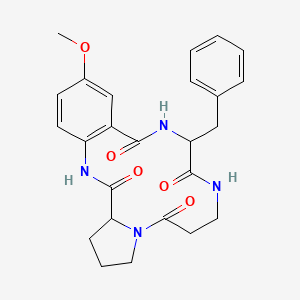

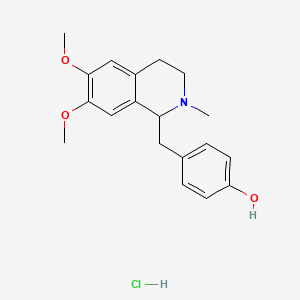

Aspercolorin is a keratan 6’-sulfate and an azamacrocycle . It’s a fungal metabolite produced by Aspergillus versicolor . The molecular formula of Aspercolorin is C25H28N4O5 .

Molecular Structure Analysis

The molecular weight of Aspercolorin is 464.5 g/mol . The IUPAC name is 14-benzyl-19-methoxy-2,8,12,15-tetrazatricyclo [15.4.0.0 4,8]henicosa-1 (17),18,20-triene-3,9,13,16-tetrone .Physical And Chemical Properties Analysis

Aspercolorin has a molecular weight of 464.5 g/mol . The computed properties include a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen

Natural Colorants from Aspergillus niger : A study by Toma et al. (2021) explored the isolation and identification of natural colorants produced by the filamentous fungi Aspergillus niger from soil. They extracted pigments for potential use in food production, highlighting the importance of fungal pigments in food and textile industries. This could have implications for Aspercolorin, especially if it shares similar properties.

Use of Fungi in Biotechnology : Lubertozzi and Keasling (2009) discussed the potential of filamentous fungi like Aspergillus as hosts for the production of heterologous proteins and small molecules in their paper “Developing Aspergillus as a host for heterologous expression”. This suggests that Aspercolorin, if produced by similar fungi, could have applications in biotechnology.

Antihyperglycaemic and Antinociceptive Activities : The study by Rahmatullah et al. (2013) on Amaranthus tricolor indicates the potential of plant-derived substances in treating various ailments. This might be relevant for exploring the therapeutic applications of Aspercolorin.

Antioxidant and Anti-inflammatory Properties : Research on Astaxanthin, a carotenoid pigment, by Hussein et al. (2006) and Hussein et al. (2006), demonstrates the health benefits of natural pigments, which could be parallel to the benefits of Aspercolorin.

Genomics of Aspergillus : The Aspergillus Genome Database, as described by Arnaud et al. (2009), is a resource for studying the genetics and molecular biology of Aspergilli. This database could provide valuable information for research on Aspercolorin.

Asperlin in Medical Applications : Zhou et al. (2017) in their study “Asperlin Inhibits LPS-Evoked Foam Cell Formation and Prevents Atherosclerosis in ApoE−/− Mice” explored the anti-atherosclerotic effects of Asperlin, a compound derived from marine Aspergillus, indicating the potential of Aspergillus-derived compounds in healthcare.

Eigenschaften

IUPAC Name |

14-benzyl-19-methoxy-2,8,12,15-tetrazatricyclo[15.4.0.04,8]henicosa-1(17),18,20-triene-3,9,13,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-34-17-9-10-19-18(15-17)23(31)28-20(14-16-6-3-2-4-7-16)24(32)26-12-11-22(30)29-13-5-8-21(29)25(33)27-19/h2-4,6-7,9-10,15,20-21H,5,8,11-14H2,1H3,(H,26,32)(H,27,33)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABHYYPZHZXPIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C3CCCN3C(=O)CCNC(=O)C(NC2=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017580 |

Source

|

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29123-52-2 |

Source

|

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)

![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)